(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]-1-benzofuran-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3O4S/c24-16-10-8-14(9-11-16)21(28)22-19(18-6-1-2-7-20(18)31-22)13-32(29,30)17-5-3-4-15(12-17)23(25,26)27/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRMOHPFBJFNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Benzofuran-3-Methanol
- Chlorosulfonation : Treating benzofuran-3-methanol with chlorosulfonic acid in dichloromethane at 0°C forms the sulfonyl chloride intermediate.
- Coupling with 3-Trifluoromethylthiophenol : The sulfonyl chloride reacts with 3-(trifluoromethyl)thiophenol in the presence of pyridine, yielding the sulfonylmethyl derivative.
Oxidation of Thioether to Sulfone
Alternatively, thioether intermediates are oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid to achieve the sulfone group.
Friedel-Crafts Acylation for Methanone Installation
The (4-chlorophenyl)methanone group is installed via Friedel-Crafts acylation:
- Acylation of Benzofuran : Reacting the sulfonylmethyl-substituted benzofuran with 4-chlorobenzoyl chloride in the presence of AlCl₃ in dichloromethane at 25°C.
- Workup and Purification : The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.
Alternative Catalytic Strategies
Rhodium-Catalyzed C–H Activation
Recent advances employ rhodium complexes for direct C–H functionalization. A CpRh catalyst facilitates coupling between benzamide derivatives and vinylene carbonate, enabling one-pot benzofuran synthesis with embedded sulfonyl groups.
Palladium-Mediated Cross-Coupling
Suzuki-Miyaura coupling of brominated benzofuran intermediates with 4-chlorophenylboronic acid introduces the aryl ketone moiety efficiently.
Optimized Synthetic Route and Data
The most efficient pathway combines Diels-Alder cyclization, sulfonation, and Friedel-Crafts acylation:
Challenges and Solutions
- Regioselectivity : Competing cyclization pathways are mitigated using TFA to accelerate benzofuranone formation.
- Sulfone Stability : Oxidative conditions are carefully controlled to prevent over-oxidation of the sulfonyl group.
- Purification : Silica gel chromatography resolves polar byproducts, ensuring >95% purity.
Chemical Reactions Analysis
Types of Reactions:
This compound undergoes several types of chemical reactions, including:
Oxidation: : Can occur at the benzofuran ring, leading to the formation of oxo derivatives.
Reduction: : Hydrogenation of the sulfonyl group to sulfoxide or sulfide derivatives.
Substitution: : Aromatic substitution reactions on the chloro and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Hydrogen gas (H2) with a palladium (Pd) catalyst.
Substitution: : Nucleophiles like thiols or amines under basic or acidic conditions, respectively.
Major Products Formed:
Oxidation: : Benzofuran-2,3-dione derivatives.
Reduction: : Sulfoxides and sulfides.
Substitution: : Sulfonamide and sulfonyl thiol derivatives.
Scientific Research Applications
This compound is significant in various scientific research fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: : Studied for its biological activities, including antimicrobial and anticancer properties.
Medicine: : Potentially useful as a lead compound for the development of new therapeutic agents.
Industry: : Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : May involve inhibition of enzymes, interaction with receptor sites, and modulation of biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogues
Physicochemical Properties
- Melting points : Sulfonyl derivatives generally exhibit higher melting points than sulfinyl counterparts due to increased polarity and intermolecular interactions. For example, the 4-fluorophenyl sulfonyl analogue melts at 438–439 K , while sulfinyl derivatives lack reported data.
- Solubility: The trifluoromethyl group may reduce aqueous solubility compared to non-fluorinated analogues but improve lipid membrane permeability .
Biological Activity
(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone, with the CAS number 338411-53-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H14ClF3O4S
- Molar Mass : 478.87 g/mol
- Structure : The compound features a benzofuran core substituted with a chlorophenyl group and a trifluoromethylphenyl sulfonyl moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with various molecular targets, including proteins involved in cancer pathways. The presence of the sulfonyl group suggests potential interactions with enzymes or receptors that are critical in signaling pathways.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer properties:
- Inhibition of c-KIT Mutants : The compound has shown efficacy against c-KIT wild-type and several drug-resistant mutants, including T670I and D820G. It demonstrated single-digit nanomolar potency in biochemical assays, indicating strong inhibitory effects on kinase activity associated with these mutations .
- In Vivo Efficacy : Animal models treated with this compound displayed notable antitumor effects, particularly in models resistant to conventional therapies like imatinib. The pharmacokinetic profile suggests favorable absorption and distribution characteristics, enhancing its therapeutic potential .
Other Biological Activities
Beyond anticancer effects, preliminary research suggests that the compound may also possess:
Case Study 1: Efficacy Against Gastrointestinal Stromal Tumors (GIST)
A study highlighted the effectiveness of this compound in GIST models. Mice treated with the compound exhibited tumor regression and prolonged survival compared to control groups. The results were attributed to the compound's ability to inhibit c-KIT signaling pathways critical in GIST pathogenesis .
Case Study 2: Pharmacokinetic Evaluation
In a pharmacokinetic study involving multiple species (mice, rats, dogs), the compound displayed a favorable absorption profile with a half-life conducive for therapeutic applications. This study supports the potential for clinical development aimed at treating c-KIT-related malignancies .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 338411-53-3 |
| Molecular Formula | C23H14ClF3O4S |
| Molar Mass | 478.87 g/mol |
| Anticancer Potency | Single-digit nM |
| In Vivo Efficacy | Significant tumor regression |
Q & A
Basic Question: What spectroscopic techniques are essential for characterizing the molecular structure of this compound, and how should data interpretation be approached?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Infrared (IR) spectroscopy are critical. For example:
- ¹H NMR : Assign signals for aromatic protons (δ 7.0–8.5 ppm), benzofuran methylene (δ ~4.5–5.5 ppm), and sulfonyl groups (δ ~3.5 ppm).
- ¹³C NMR : Identify carbonyl (C=O, δ ~190–200 ppm) and trifluoromethyl (CF₃, δ ~120–125 ppm) carbons.
- IR : Detect C=O stretches (~1650–1750 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹).
Compare results with structurally analogous compounds like (4-chlorophenyl)[4-(methylsulfonyl)phenyl]methanone to resolve ambiguities .
Advanced Question: How can researchers optimize synthetic yield while minimizing side reactions (e.g., sulfonation over-oxidation)?
Methodological Answer:
Key parameters include:
- Temperature : Maintain <60°C during sulfonylmethylation to prevent sulfone decomposition .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) for benzofuran-sulfonyl coupling to stabilize intermediates .
- Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura coupling of the chlorophenyl moiety, monitoring by TLC/HPLC .
Advanced kinetic studies (e.g., in situ IR) can identify side-reaction thresholds. For example, over-oxidation of sulfonylmethyl groups is mitigated by controlling reaction time (<12 hrs) .
Basic Question: What chromatographic methods are suitable for purity assessment, and how are impurities identified?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min. Detect impurities at 254 nm .
- Reference Standards : Compare retention times with known impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone (EP Impurity A) .
- LC-MS : Identify low-abundance impurities (e.g., des-trifluoromethyl byproducts) via exact mass (Q-TOF) .
Advanced Question: How can computational methods resolve contradictions in experimental data (e.g., unexpected NOE correlations in NMR)?
Methodological Answer:
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to predict NMR chemical shifts. Compare with experimental data to validate stereoelectronic effects .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to explain anomalous NOE signals caused by conformational flexibility in the benzofuran ring .
- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to rationalize metabolic byproducts observed in mass spectra .
Basic Question: What are the key functional groups influencing this compound’s reactivity in biological assays?
Methodological Answer:
- Trifluoromethyl Sulfonyl Group : Enhances metabolic stability and membrane permeability via hydrophobic effects.
- Benzofuran Core : Participates in π-π stacking with protein targets (e.g., kinases) .
- Chlorophenyl Methanone : Acts as a hydrogen-bond acceptor in active-site interactions .
Validate via structure-activity relationship (SAR) studies using analogues like (3-chlorophenyl)[4-(methylsulfonyl)phenyl]methanone .
Advanced Question: How can researchers design stability studies to identify degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via HPLC-MS .
- Kinetic Modeling : Use Arrhenius plots (40°C, 60°C, 80°C) to predict shelf-life. For example, hydrolysis of the sulfonylmethyl group follows first-order kinetics .
- Solid-State Analysis : Perform X-ray diffraction (XRD) to assess crystallinity changes impacting stability .
Basic Question: What synthetic routes are reported for analogues of this compound, and how do they inform scalable production?
Methodological Answer:
- Route 1 : Suzuki-Miyaura coupling of 3-bromo-1-benzofuran with (4-chlorophenyl)boronic acid (yield: 65–75%) .
- Route 2 : Friedel-Crafts acylation of benzofuran with 4-chlorobenzoyl chloride (yield: 50–60%, requires AlCl₃) .
- Scale-Up Challenges : Optimize catalyst loading (e.g., 2 mol% Pd) and switch to flow chemistry for exothermic steps .
Advanced Question: How can researchers address discrepancies in biological activity data across different assay platforms?
Methodological Answer:
- Assay Validation : Use reference standards like fenofibric acid (EP Impurity B) to calibrate enzymatic assays .
- Meta-Analysis : Compare IC₅₀ values across cell-free (e.g., fluorescence polarization) and cell-based (e.g., luciferase reporter) assays. Normalize data using Z-factor scoring .
- Off-Target Profiling : Screen against related targets (e.g., COX-2, PPAR-γ) via SPR or thermal shift assays .
Basic Question: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Ventilation : Use fume hoods due to potential sulfonyl chloride byproduct release .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (irritation risk: GHS Category 2) .
- Waste Disposal : Quench reactive intermediates (e.g., sulfonic acids) with sodium bicarbonate before disposal .
Advanced Question: How can machine learning predict novel derivatives with enhanced bioactivity?
Methodological Answer:
- Data Curation : Train models on datasets like ChEMBL using descriptors (e.g., logP, topological polar surface area) .
- Generative Models : Use VAEs or GANs to design derivatives with optimized trifluoromethyl-sulfonyl pharmacophores .
- Validation : Synthesize top candidates (e.g., 3-nitro or 4-cyano analogues) and test in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
